molecular formula C19H22N4OS2 B2942703 (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1171336-98-3

(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No.: B2942703
CAS No.: 1171336-98-3
M. Wt: 386.53
InChI Key: BDRIIODODQEVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]thiazole core substituted with methyl groups at positions 4 and 5, linked via a piperazine moiety to a 2,4-dimethylthiazol-5-yl methanone group. The structural complexity arises from the integration of two heterocyclic systems (benzothiazole and thiazole) bridged by a piperazine-carbonyldiyl chain.

Properties

IUPAC Name

[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS2/c1-11-5-6-15-16(12(11)2)21-19(26-15)23-9-7-22(8-10-23)18(24)17-13(3)20-14(4)25-17/h5-6H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRIIODODQEVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(N=C(S4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a synthetic organic molecule that exhibits significant biological activity, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a piperazine ring and two thiazole units, which contribute to its pharmacological properties. Below is a summary of its chemical characteristics:

PropertyValue
Molecular FormulaC24H28N4O3S2
Molecular Weight484.6 g/mol
CAS Number897484-72-9

The primary mechanism of action for this compound involves its role as an inhibitor of cyclin-dependent kinases (CDKs) , particularly CDK9 . This inhibition disrupts the cell cycle, especially affecting the G1-S phase transition and S-phase progression. The biochemical pathways influenced by this compound include:

  • Cell Cycle Regulation : The inhibition of CDK9 leads to the arrest of cancer cells in the cell cycle, promoting apoptosis.
  • Signal Transduction : The compound may modulate various signaling pathways involved in cellular proliferation and survival.

Biological Activity

Research indicates that this compound exhibits notable anticancer activity . In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines while showing minimal toxicity to normal cells.

Case Studies and Research Findings

  • Cytotoxicity Assessment :
    • A study evaluated the anticancer activity of various synthesized compounds similar to this structure. Results indicated selective cytotoxicity against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values ranging from 2.02 µM to 171.67 µM. Notably, compounds with structural similarities exhibited enhanced inhibitory effects compared to their precursors .
  • Mechanistic Insights :
    • The compound's ability to inhibit CDK9 was confirmed through biochemical assays that demonstrated reduced phosphorylation of RNA polymerase II, a downstream target of CDK9 activity. This inhibition correlated with decreased proliferation rates in treated cancer cells .
  • Comparative Studies :
    • In comparative studies against standard anticancer drugs like doxorubicin, the compound showed comparable efficacy in inhibiting cancer cell proliferation, suggesting potential as a therapeutic agent in oncology .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Moiety : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
  • Attachment of the Piperazine Ring : Reaction with piperazine under basic conditions.
  • Introduction of the Thiazole Group : Final coupling reaction with a thiazole derivative using coupling reagents like EDCI.

These synthetic routes allow for the introduction of various functional groups that can enhance biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Methanone Linkages

a) [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone
  • Structural Features : Replaces the benzo[d]thiazole and thiazole moieties with a 4-methoxyphenyl group and a piperidine ring.
  • Key Differences : Methoxy substituents (electron-donating) vs. methyl groups (hydrophobic). This alters electronic properties and solubility.
  • Synthesis : Similar coupling reactions involving piperazine derivatives, but utilizes methoxy-substituted aryl groups instead of thiazoles .
b) Compounds from : 2-Benzothiazolylimino-5-piperazinyl-4-thiazolidinones
  • Structural Features: Integrates a benzothiazolylimino group and a thiazolidinone ring.
  • Key Differences: The thiazolidinone ring introduces a ketone and imine functionality absent in the target compound.
  • Synthesis : Involves refluxing with sodium acetate in acetic acid, contrasting with the target compound’s likely nucleophilic substitution or coupling pathways .

Thiazole- and Pyrazole-Containing Analogues

a) Isostructural Thiazole-Pyrazole Derivatives ()
  • Structural Features : Combines thiazole and fluorophenyl-substituted pyrazole rings.
  • Key Differences : Fluorophenyl groups enhance electronegativity and metabolic stability compared to methyl groups.
  • Physicochemical Properties : Planar molecular conformation (except for one fluorophenyl group) may reduce steric hindrance in target binding .
b) 1-(2-(3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethanone ()
  • Structural Features : Contains a bromophenyl-pyrazolyl-thiazole system.

Antiproliferative Potential

  • Target Compound : Hypothesized to exhibit antiproliferative activity due to structural similarity to piperazine-thiazole hybrids in , which showed preliminary activity against cancer cell lines .
  • Compounds : Demonstrated antimicrobial and anti-inflammatory effects, highlighting the role of thiazole-pyrazole hybrids in drug design .

Solubility and Aggregation Behavior

Electronic and Steric Effects

  • Methyl vs. Methoxy Substituents : Methyl groups (target compound) increase hydrophobicity, whereas methoxy groups () enhance electron density, affecting binding to polar targets like enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.